molecular formula C22H24O2Sn B14595570 (tert-Butylperoxy)(triphenyl)stannane CAS No. 60593-49-9

(tert-Butylperoxy)(triphenyl)stannane

Cat. No.: B14595570
CAS No.: 60593-49-9
M. Wt: 439.1 g/mol
InChI Key: BRBRVSVCDOMSBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(tert-Butylperoxy)(triphenyl)stannane is an organotin compound that features a tert-butylperoxy group and three phenyl groups attached to a tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butylperoxy)(triphenyl)stannane typically involves the reaction of triphenyltin hydride with tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ph3SnH+t-BuOOHPh3SnOOBu-t+H2\text{Ph}_3\text{SnH} + \text{t-BuOOH} \rightarrow \text{Ph}_3\text{SnOOBu-t} + \text{H}_2 Ph3​SnH+t-BuOOH→Ph3​SnOOBu-t+H2​

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

(tert-Butylperoxy)(triphenyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions due to the presence of the peroxy group.

    Reduction: It can be reduced to triphenyltin hydride under appropriate conditions.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

(tert-Butylperoxy)(triphenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (tert-Butylperoxy)(triphenyl)stannane involves the generation of free radicals. The peroxy group decomposes to form tert-butoxy radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to the desired chemical transformations. The tin atom plays a crucial role in stabilizing the radical intermediates, facilitating the reaction process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the peroxy group and the triphenyltin moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

60593-49-9

Molecular Formula

C22H24O2Sn

Molecular Weight

439.1 g/mol

IUPAC Name

tert-butylperoxy(triphenyl)stannane

InChI

InChI=1S/3C6H5.C4H10O2.Sn/c3*1-2-4-6-5-3-1;1-4(2,3)6-5;/h3*1-5H;5H,1-3H3;/q;;;;+1/p-1

InChI Key

BRBRVSVCDOMSBH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OO[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.